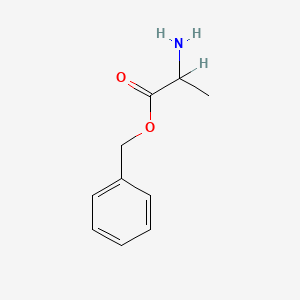

benzyl 2-aminopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

benzyl 2-aminopropanoate |

InChI |

InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |

InChI Key |

YGYLYUIRSJSFJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a protected form of the amino acid alanine. It is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The esterification of the carboxylic acid group with a benzyl group serves as a temporary protecting strategy, allowing for selective reactions at the amino group, most notably the formation of peptide bonds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Benzyl 2-aminopropanoate, with a focus on its hydrochloride salt, the most common commercially available form.

Chemical and Physical Properties

This compound is a chiral molecule and can exist as the L-isomer ((S)-enantiomer), D-isomer ((R)-enantiomer), or as a racemic mixture. The properties can vary slightly between these forms. The hydrochloride salt is typically a white to off-white crystalline powder.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃NO₂·HCl | [1] |

| Molecular Weight | 215.68 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 140-142 °C | [2] |

| Boiling Point | 256.5 °C at 760 mmHg | [2] |

| Solubility | Soluble in water, methanol, and DMSO. | |

| Storage | Store in a freezer under an inert atmosphere. |

Spectroscopic Data

Detailed experimental spectra with peak assignments are often proprietary to the manufacturer. However, based on the chemical structure, the expected spectroscopic characteristics are as follows:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Interpretation |

| ¹H NMR | - Signals in the aromatic region (around 7.3 ppm) corresponding to the benzyl group protons. - A singlet for the benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen. - A quartet for the alpha-proton (-CH-) of the alanine backbone. - A doublet for the methyl protons (-CH₃) of the alanine backbone. - A broad singlet for the amine protons (-NH₂), which may be shifted downfield in the hydrochloride salt. |

| ¹³C NMR | - Resonances in the aromatic region for the benzyl group carbons. - A peak for the benzylic methylene carbon. - A signal for the ester carbonyl carbon. - A resonance for the alpha-carbon of the alanine backbone. - A peak for the methyl carbon of the alanine backbone. |

| IR Spectroscopy | - A strong absorption band for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹). - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C-H stretching bands for the aromatic and aliphatic portions of the molecule. - C-O stretching for the ester linkage. |

| Mass Spectrometry | - The molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of the benzyl group, the carboxyl group, and other characteristic fragments of amino acid esters. A prominent peak is often observed for the tropylium (B1234903) ion (C₇H₇⁺) from the benzyl group.[3][4][5] |

Experimental Protocols

Synthesis of L-Alanine Benzyl Ester Hydrochloride

This protocol describes a common method for the synthesis of L-alanine benzyl ester hydrochloride from L-alanine.

Materials:

-

L-alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Triethylamine

-

Water

-

Separatory funnel

-

Round-bottom flask with a stirrer and thermometer

Procedure: [6]

-

Formation of the p-toluenesulfonate salt: L-alanine is reacted with p-toluenesulfonic acid monohydrate and an excess of benzyl alcohol in toluene. The mixture is heated to reflux, and the water formed is removed azeotropically.

-

Neutralization: The resulting p-toluenesulfonic acid salt of L-alanine benzyl ester is dissolved in a mixture of water and toluene and cooled to 5°C.

-

Triethylamine is added dropwise to neutralize the salt and liberate the free L-alanine benzyl ester.

-

Extraction: The organic layer containing the L-alanine benzyl ester is separated. The aqueous layer is extracted again with toluene to maximize recovery.

-

Concentration: The combined organic layers are concentrated under reduced pressure to yield a toluene solution of L-alanine benzyl ester.

-

Hydrochloride Salt Formation: The resulting ester can be converted to the hydrochloride salt by treatment with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane).

Purification by Recrystallization

Recrystallization is a standard method to purify the final product.[7][8][9][10][11]

Materials:

-

Crude this compound hydrochloride

-

Ethanol

-

Diethyl ether (or another suitable anti-solvent)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Induce further crystallization: Place the flask in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Applications in Drug Development

The primary application of this compound is as a versatile building block in peptide synthesis, a fundamental process in drug discovery and development.[12] The benzyl ester effectively protects the C-terminus of the alanine residue, allowing for the sequential addition of other amino acids to the N-terminus to build a peptide chain.

Workflow for Peptide Synthesis using this compound

The following diagram illustrates a typical workflow for the incorporation of an alanine residue into a peptide chain using this compound.

Caption: Workflow for Peptide Synthesis.

This iterative process of deprotection and coupling is the foundation of solid-phase peptide synthesis (SPPS), a technique for which this compound is a valuable reagent.

Conclusion

This compound, particularly its hydrochloride salt, is an indispensable tool for chemists and pharmaceutical scientists. Its well-defined properties and role as a protected amino acid make it a cornerstone of peptide synthesis. A thorough understanding of its characteristics and handling, as outlined in this guide, is essential for its effective use in the laboratory and in the development of novel therapeutics.

References

- 1. This compound hydrochloride | C10H14ClNO2 | CID 12210891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Benzyl 2-aMinopropanoate Hydrochloride [chembk.com]

- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mt.com [mt.com]

- 11. youtube.com [youtube.com]

- 12. This compound hydrochloride | 5557-81-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Benzyl 2-Aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceuticals. As a derivative of the naturally occurring amino acid L-alanine, it provides a versatile scaffold for the introduction of a protected amino acid moiety into complex molecules. The benzyl ester functionality serves as a temporary protecting group for the carboxylic acid, allowing for selective reactions at the amino group. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of benzyl 2-aminopropanoate, with a focus on providing practical information for laboratory applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its common salt form, this compound hydrochloride, is presented in Table 1. It is important to note that much of the available literature data pertains to the hydrochloride salt due to its enhanced stability and crystalline nature, making it easier to handle and purify compared to the free base, which is often an oil.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound | This compound;hydrochloride[1] |

| Synonyms | Alanine benzyl ester, L-Alanine benzyl ester | H-Ala-OBzl·HCl, Benzyl L-alaninate hydrochloride |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂[1] |

| Molecular Weight | 179.22 g/mol | 215.67 g/mol [1] |

| Appearance | Colorless to pale yellow oil (predicted) | White to off-white crystalline powder[2] |

| Melting Point | Not available | 140-142 °C ((S)-form) |

| Boiling Point | Not available | 256.5 °C at 760 mmHg ((S)-form) |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc) | Soluble in DMSO, Methanol, Water[2] |

| pKa (of -NH₃⁺) | ~7.5 - 8.0 (estimated) | Not applicable |

Note: Some physical properties are for the (S)-enantiomer.

Experimental Protocols

Synthesis of this compound Hydrochloride

The most common method for the synthesis of this compound is through the direct esterification of L-alanine with benzyl alcohol in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt.

Materials:

-

L-Alanine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Toluene (B28343) or another suitable azeotropic solvent

-

Diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

-

A suspension of L-alanine (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Benzyl alcohol (1.5 - 2.0 eq) is added to the suspension.

-

The mixture is heated to reflux, and thionyl chloride (1.1 eq) is added dropwise. Alternatively, dry HCl gas can be bubbled through the reaction mixture.

-

The reaction is refluxed for several hours, with the water generated being removed azeotropically via the Dean-Stark trap. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is precipitated by the addition of diethyl ether.

-

The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride.

Preparation of this compound (Free Base) from its Hydrochloride Salt

The free base can be obtained from the hydrochloride salt by neutralization with a suitable base.

Materials:

-

This compound hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other mild base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

This compound hydrochloride is dissolved in water and cooled in an ice bath.

-

A saturated aqueous solution of sodium bicarbonate is added slowly with stirring until the pH of the aqueous layer is approximately 8-9.

-

The aqueous layer is extracted three times with dichloromethane.

-

The combined organic layers are washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as an oil.

Spectral Data

Obtaining high-quality spectral data for the free base of this compound can be challenging due to its oily nature. The following are predicted and representative spectra based on the analysis of closely related compounds.

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following characteristic peaks:

-

δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ ~3.70 ppm (q, 1H): Methine proton (α-proton) of the alanine moiety.

-

δ ~1.60 ppm (br s, 2H): Amine protons (-NH₂).

-

δ ~1.40 ppm (d, 3H): Methyl protons (-CH₃) of the alanine moiety.

¹³C NMR Spectroscopy

A predicted ¹³C NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

-

δ ~175 ppm: Carbonyl carbon of the ester.

-

δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128.5 ppm, ~128.2 ppm, ~128.0 ppm: Aromatic CH carbons of the benzyl group.

-

δ ~67 ppm: Methylene carbon (-CH₂-) of the benzyl group.

-

δ ~50 ppm: Methine carbon (α-carbon) of the alanine moiety.

-

δ ~18 ppm: Methyl carbon (-CH₃) of the alanine moiety.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

-

~3380-3300 cm⁻¹ (w, br): N-H stretching vibrations of the primary amine.

-

~3030 cm⁻¹ (w): Aromatic C-H stretching.

-

~2980-2850 cm⁻¹ (m): Aliphatic C-H stretching.

-

~1735 cm⁻¹ (s): C=O stretching vibration of the ester.

-

~1600, 1495, 1455 cm⁻¹ (w-m): C=C stretching vibrations of the aromatic ring.

-

~1215 cm⁻¹ (s): C-O stretching vibration of the ester.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Acid-base equilibrium of this compound.

References

benzyl 2-aminopropanoate synthesis protocol

An In-depth Technical Guide to the Synthesis of Benzyl (B1604629) 2-Aminopropanoate

For researchers, scientists, and drug development professionals, benzyl 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a critical building block. This document provides a comprehensive guide to its synthesis, focusing on established protocols and key considerations for producing a high-purity final product. The primary synthetic strategies involve either the direct esterification of alanine or a stepwise approach involving amino group protection.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary routes:

-

Route 1: Direct Esterification of Alanine. This method involves the direct reaction of L-alanine with benzyl alcohol, typically in the presence of an acid catalyst. It is a straightforward approach, but care must be taken to control side reactions and potential racemization.

-

Route 2: N-Protection Followed by Esterification. This strategy involves first protecting the amino group of L-alanine, most commonly with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. This multi-step process offers better control and can lead to higher purity products. An alternative within this route is the esterification of L-alanine first, followed by N-terminal Boc protection.[1]

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on the desired scale, available reagents, and purity requirements. The following table summarizes quantitative data associated with the primary synthetic routes.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Route 1 | L-Alanine to L-Alanine benzyl ester p-toluenesulfonate | p-Toluenesulfonic acid monohydrate, Benzyl alcohol | Cyclohexane (B81311) | Reflux | 4 | Excellent |

| Route 2A (Protection First) | L-Alanine to N-BOC-L-Alanine | Di-tert-butyl dicarbonate (B1257347), Sodium hydroxide (B78521) | Water/THF | Room Temp | 17 | High |

| N-BOC-L-Alanine to Benzyl Ester | Benzyl bromide, Sodium bicarbonate | DMF/1,4-dioxane | Room Temp | Not Specified | - | |

| Route 2B (Esterification First) | L-Alanine to L-Alanine benzyl ester p-toluenesulfonate | p-Toluenesulfonic acid monohydrate, Benzyl alcohol | Cyclohexane | Reflux | 4 | - |

| L-Alanine benzyl ester to N-BOC derivative | Di-tert-butyl dicarbonate, Triethylamine | Water/Toluene | 5 | 2.5 | - |

Experimental Protocols

Route 1: Direct Esterification of L-Alanine

This protocol details the direct synthesis of L-alanine benzyl ester p-toluenesulfonate salt.

Materials:

-

L-Alanine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).[2][3]

-

Heat the mixture to reflux for 4 hours, collecting the water that azeotropes out in the Dean-Stark trap.[2][3]

-

After 4 hours, cool the reaction mixture to room temperature.[2]

-

Add ethyl acetate (80 mL) to the cooled mixture and stir for 1 hour to precipitate the product.[2][3]

-

Collect the white solid by filtration and dry it under a vacuum to yield (S)-Benzyl 2-aminopropanoate p-toluenesulfonate salt.[2]

Route 2A: N-Protection Followed by Esterification

This route first protects the amino group of L-alanine with a Boc group, followed by esterification.

Step 1: Synthesis of N-BOC-L-Alanine

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide

-

Water

-

Tetrahydrofuran (THF)

-

Petroleum ether

-

4 M HCl aqueous solution

-

Ethyl acetate (EtOAc)

-

Saturated brine

-

Anhydrous Na₂SO₄

Procedure:

-

Suspend L-alanine (1.0 eq) in a mixture of water and THF.[1]

-

Cool the suspension to 0°C and add sodium hydroxide (1.5 eq).[1]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) and stir the resulting solution at room temperature for 17 hours.[1]

-

Extract the reaction mixture with petroleum ether (2 x 100 mL) to remove any unreacted (Boc)₂O.[4]

-

Acidify the aqueous layer to a pH of 1 with a 4 M HCl aqueous solution.[4]

-

Extract the acidified aqueous layer with EtOAc (4 x 100 mL).[4]

-

Combine the organic phases and wash with 100 mL of saturated brine.[4]

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo to yield BOC-L-Alanine as a colorless oil, which can be used in the next step without further purification.[4]

Step 2: Esterification of N-BOC-L-Alanine

This step can be achieved via multiple methods, with Steglich esterification being a common choice.

Materials:

-

BOC-L-Alanine

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve BOC-L-Alanine (1 equivalent), benzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[4]

-

Filter off the precipitated dicyclohexylurea (DCU).[4]

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[4]

-

Purify the residue by column chromatography (hexane/EtOAc).[4]

Visualizing the Synthesis

The following diagrams illustrate the chemical pathways and workflows described.

Caption: Direct esterification of L-Alanine.

Caption: N-Protection followed by esterification.

References

L-Alanine Benzyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of L-alanine benzyl (B1604629) ester hydrochloride. This crucial amino acid derivative serves as a fundamental building block in peptide synthesis and various other applications within the pharmaceutical and biotechnology industries.

Chemical Structure and Properties

L-alanine benzyl ester hydrochloride is the hydrochloride salt of the benzyl ester of L-alanine. The esterification of the carboxylic acid group with a benzyl group and the subsequent formation of a hydrochloride salt enhances the compound's stability and utility in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| CAS Number | 5557-83-5 | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 133-142 °C | [2] |

| Purity | ≥98% (HPLC) | [1][3] |

| Solubility | Soluble in water, methanol, and ethanol. | |

| Storage | -20°C, protected from moisture.[1] |

Structure Diagram:

Caption: Chemical structure of L-alanine benzyl ester hydrochloride.

Spectroscopic Data

Precise structural elucidation and purity assessment are critical for the application of L-alanine benzyl ester hydrochloride in research and development. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

¹H NMR (Proton NMR):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30-7.45 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | s | 2H | Benzyl CH₂ |

| ~4.15 | q | 1H | α-CH |

| ~1.60 | d | 3H | Alanine CH₃ |

| ~8.50 (broad) | s | 3H | NH₃⁺ |

¹³C NMR (Carbon NMR):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Ester C=O |

| ~135 | Aromatic C (quaternary) |

| ~128-129 | Aromatic CH |

| ~67 | Benzyl CH₂ |

| ~50 | α-CH |

| ~16 | Alanine CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3200 | Strong, broad | N-H stretch (from NH₃⁺) |

| ~2900-3000 | Medium | C-H stretch (aliphatic and aromatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1500, 1600 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[1] Electron impact (EI) or electrospray ionization (ESI) can be used.

-

Molecular Ion (M⁺): The molecular weight of the free base (L-alanine benzyl ester) is 179.22 g/mol . In ESI-MS, a prominent peak at m/z = 180.23 [M+H]⁺ would be expected.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the benzyl group (C₇H₇, 91 m/z) or the entire benzyloxycarbonyl group.

Experimental Protocols

Synthesis of L-Alanine Benzyl Ester Hydrochloride

A common and efficient method for the synthesis of L-alanine benzyl ester hydrochloride is through the esterification of L-alanine with benzyl alcohol using thionyl chloride.

Materials:

-

L-alanine

-

Benzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine (1.0 equivalent) in an excess of benzyl alcohol (e.g., 5-10 equivalents).

-

Cooling: Cool the suspension in an ice bath to 0°C with continuous stirring.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted benzyl alcohol and other impurities.

-

Drying: Dry the purified L-alanine benzyl ester hydrochloride under vacuum to obtain a white crystalline solid.

Caption: Experimental workflow for the synthesis of L-alanine benzyl ester hydrochloride.

Applications in Drug Development and Research

The primary application of L-alanine benzyl ester hydrochloride is as a protected amino acid building block in peptide synthesis.

Peptide Synthesis

The benzyl ester group effectively protects the carboxylic acid functionality of L-alanine, preventing it from participating in unwanted side reactions during peptide bond formation. The hydrochloride salt improves the handling and stability of the compound.

General Workflow for Dipeptide Synthesis:

-

Deprotection of the Coupling Partner: The N-terminally protected amino acid (e.g., Boc-Xxx-OH) is activated.

-

Coupling: The activated N-protected amino acid is coupled with L-alanine benzyl ester hydrochloride in the presence of a coupling agent (e.g., DCC, HBTU) and a base (e.g., DIEA) to neutralize the hydrochloride.

-

Deprotection of the Dipeptide: The N-terminal protecting group (e.g., Boc) of the resulting dipeptide can be removed to allow for further chain elongation.

-

Final Deprotection: The C-terminal benzyl ester can be removed at the end of the synthesis, typically by hydrogenolysis.

Caption: Signaling pathway for dipeptide synthesis using L-alanine benzyl ester hydrochloride.

Conclusion

L-alanine benzyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide chemistry and drug development. Its well-defined structure and properties, coupled with established synthetic protocols, make it a reliable building block for the construction of complex peptide-based therapeutics and research tools. This guide provides the core technical information required by researchers and scientists to effectively utilize this compound in their work.

References

An In-depth Technical Guide to Benzyl 2-aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, also known as alanine (B10760859) benzyl ester, is a pivotal derivative of the amino acid alanine. By protecting the carboxylic acid group with a benzyl moiety, this compound becomes an essential building block in the field of synthetic organic chemistry, particularly in peptide synthesis. The temporary protection of the carboxyl group allows for selective reactions at the amino terminus, enabling the stepwise construction of complex peptide chains. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of benzyl 2-aminopropanoate, with a focus on its role in research and drug development.

Chemical Identity and Properties

This compound exists in both racemic and enantiomerically pure forms (L- and D-isomers). The L-isomer, derived from the naturally occurring amino acid L-alanine, is the most common form utilized in the synthesis of bioactive peptides. The compound is often handled as its more stable hydrochloride salt.

Table 1: Chemical Identifiers for this compound and its Variants

| Compound Name | Synonym(s) | CAS Number |

| Benzyl (2S)-2-aminopropanoate | L-Alanine benzyl ester | 17831-01-5 |

| This compound | DL-Alanine benzyl ester | 46229-47-4 |

| This compound hydrochloride | DL-Alanine benzyl ester HCl | 5557-81-3, 5557-83-5 |

| Benzyl (2R)-2-aminopropanoate hydrochloride | D-Alanine benzyl ester HCl | 34404-37-0 |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₄ClNO₂ | For the hydrochloride salt. |

| Molecular Weight | 215.68 g/mol | For the hydrochloride salt.[1] |

| Melting Point | 140-142°C | For the (S)-hydrochloride salt.[2] |

| Boiling Point | 256.5°C at 760 mmHg | For the (S)-hydrochloride salt.[2] |

| Density | 1.1 g/cm³ | For the (S)-hydrochloride salt.[2] |

| Solubility | Soluble in DMSO, Methanol, Water | For the (S)-hydrochloride salt. |

| Appearance | White to off-white crystalline powder | For the hydrochloride salt. |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of alanine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[3][4] The equilibrium of this reversible reaction is driven towards the product by removing the water formed during the reaction, often through azeotropic distillation.[3][5]

Experimental Protocol: Synthesis of L-Alanine Benzyl Ester p-Toluenesulfonate Salt[3]

This protocol describes the synthesis of the p-toluenesulfonate salt of L-alanine benzyl ester, which is a stable, crystalline solid that is convenient for storage and handling.

Materials:

-

L-Alanine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Ethyl acetate (B1210297)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane. The volume of cyclohexane should be sufficient to ensure good stirring.

-

Heat the reaction mixture to reflux with vigorous stirring. Water will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

-

Continue the reflux for approximately 4 hours, or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture to precipitate the product.

-

Stir the resulting slurry for 1 hour at room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with ethyl acetate to remove residual benzyl alcohol and other impurities.

-

Dry the solid under vacuum to a constant weight to yield L-alanine benzyl ester p-toluenesulfonate as a white solid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the alanine backbone protons (a quartet for the α-proton and a doublet for the β-methyl protons), the benzylic protons of the ester group (a singlet), and the aromatic protons of the phenyl ring (a multiplet).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the phenyl ring, the benzylic carbon, and the carbons of the alanine backbone.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1735 cm⁻¹), and C-O stretching (around 1150-1250 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.

Applications in Research and Drug Development

The primary application of this compound is in peptide synthesis , particularly in the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[6][7] In this methodology, the benzyl ester serves as a 'permanent' protecting group for the C-terminal carboxylic acid of the first amino acid, which is anchored to a solid support (resin).[8]

The synthesis proceeds by the sequential addition of N-terminally protected amino acids (e.g., with a Boc group). The N-terminal protecting group is cleaved at each step, allowing for the formation of a new peptide bond, while the C-terminal benzyl ester remains intact until the final step of the synthesis.

Beyond its role as a protecting group, the inherent chirality of enantiomerically pure this compound makes it a valuable chiral building block for the synthesis of complex organic molecules.[5] Chiral auxiliaries are crucial in asymmetric synthesis to control the stereochemical outcome of a reaction, which is particularly important in the pharmaceutical industry where the biological activity of a drug is often dependent on its specific stereochemistry.[9][]

While this compound itself is not directly involved in signaling pathways, the peptides synthesized using this building block are often designed to interact with specific biological targets, such as receptors or enzymes, thereby modulating signaling pathways implicated in various diseases.

Safety and Handling

This compound hydrochloride is classified as an irritant.[1][11] It is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes, and do not ingest. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 8. peptide.com [peptide.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Benzyl 2-Aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl (B1604629) 2-aminopropanoate, a key building block in peptide synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and outlines methods for its characterization.

Core Data Presentation

A summary of the key quantitative data for benzyl 2-aminopropanoate and its common salt forms is presented below for easy comparison.

| Property | This compound (Free Base) | This compound hydrochloride | This compound p-toluenesulfonate |

| Molecular Formula | C₁₀H₁₃NO₂[1][2] | C₁₀H₁₄ClNO₂[3][4] | C₁₀H₁₃NO₂ · C₇H₈O₃S |

| Molecular Weight | 179.22 g/mol [1][2] | 215.67 g/mol [3][4] | 351.42 g/mol [5] |

| CAS Number | 17831-01-5 (L-isomer)[1][2] | 5557-83-5 (L-isomer)[3][6] | 42854-62-6 (L-isomer)[5] |

| Appearance | - | White to off-white crystalline powder[7] | Colorless to white powder[5] |

| Melting Point | - | 136-145 °C[8] | 112-116 °C[5] |

Experimental Protocols

A detailed methodology for the synthesis of L-Alanine benzyl ester p-toluenesulfonate salt, followed by its conversion to the free base, is provided below. This method is adapted from established procedures for the synthesis of similar amino acid esters.

Synthesis of L-Alanine benzyl ester p-toluenesulfonate salt

This procedure outlines the direct esterification of L-alanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water.

Materials:

-

L-Alanine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane, driving the reaction to completion.

-

Continue the reflux for approximately 4 hours or until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture and stir for 1 hour to precipitate the product.

-

Collect the white solid by filtration and wash with cold ethyl acetate.

-

Dry the solid under vacuum to yield L-Alanine benzyl ester p-toluenesulfonate salt.

Conversion to this compound (Free Base) and Purification

This protocol describes the liberation of the free amino ester from its p-toluenesulfonate salt.

Materials:

-

L-Alanine benzyl ester p-toluenesulfonate salt

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the L-Alanine benzyl ester p-toluenesulfonate salt in a mixture of water and dichloromethane.

-

Transfer the mixture to a separatory funnel.

-

Carefully add saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid. The pH of the aqueous layer should be basic (pH > 8).

-

Separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as an oil or solid.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Spectral Data:

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Alanine β-CH₃ | ~1.4 | doublet | 3H |

| Alanine α-CH | ~3.7 | quartet | 1H |

| Benzyl CH₂ | ~5.1 | singlet | 2H |

| Aromatic CH | ~7.3 | multiplet | 5H |

| Amine NH₂ | variable | broad singlet | 2H |

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Purification workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. L-Alanine benzyl ester hydrochloride(5557-83-5) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. beta-Alanine benzyl ester p-toluenesulfonate salt(27019-47-2) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Solubility of Benzyl 2-Aminopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl (B1604629) 2-aminopropanoate. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This document addresses the solubility of benzyl 2-aminopropanoate in its common forms, including the hydrochloride salt and N-protected derivatives, and provides detailed experimental protocols for solubility determination.

Due to the nature of this compound, particularly its tendency to exist as an oil and its instability in its free base form, quantitative solubility data is scarce in the literature. The free amine is susceptible to self-condensation, which can lead to the formation of diketopiperazines and other polymeric materials. To enhance stability and improve handling characteristics, it is commonly prepared and used as its hydrochloride salt, which is a stable, crystalline solid. Consequently, the available solubility data primarily pertains to this salt form or to N-protected derivatives.

Data Presentation

The following tables summarize the available qualitative and illustrative quantitative solubility data for this compound hydrochloride and its N-Boc protected form, respectively.

Table 1: Qualitative Solubility of this compound Hydrochloride

| Solvent | IUPAC Name | Solubility |

| Water | Water | Soluble[1][2][3] |

| Methanol | Methanol | Soluble[4][2] |

| DMSO | Dimethyl sulfoxide | Soluble[4][2] |

Table 2: Illustrative Quantitative Solubility of Boc-L-Alanine Benzyl Ester at 25°C

This data is based on the general solubility trends of similar N-Boc protected amino acid esters and is intended for illustrative purposes. For precise applications, experimental determination is recommended.

| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 50 |

| Chloroform | Trichloromethane | 4.1 | > 50 | |

| Ethers | Diethyl Ether | Ethoxyethane | 2.8 | 15 - 25 |

| Tetrahydrofuran (THF) | Oxolane | 4.0 | > 40 | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | > 40 |

| Ketones | Acetone | Propan-2-one | 5.1 | > 40 |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 10 - 20 |

| Ethanol (EtOH) | Ethanol | 4.3 | 5 - 15 | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | 2 - 10 | |

| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 20 - 30 |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 40 |

Disclaimer: The quantitative solubility data presented in this table is illustrative. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocols

A precise and reproducible method for determining the solubility of a solid compound like this compound hydrochloride is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.

Protocol: Solubility Determination by the Gravimetric Method

Materials:

-

This compound hydrochloride (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the vial in a drying oven or use a vacuum desiccator to evaporate the solvent completely. The temperature should be set well below the boiling point of the solute to avoid degradation.

-

Once the solvent is fully evaporated and a constant weight is achieved, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

-

Mandatory Visualization

Caption: Synthesis and Purification Workflow.

Caption: Gravimetric Solubility Determination Workflow.

References

Benzyl 2-Aminopropanoate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for benzyl (B1604629) 2-aminopropanoate and its hydrochloride salt. The following sections detail the known hazards, first aid procedures, personal protective equipment, and proper handling and storage protocols. This document is intended for use by trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

Benzyl 2-aminopropanoate, particularly as its hydrochloride salt, is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.

GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements [1][2]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P319 | If eye irritation persists: Get medical help. |

| P332+P317 | If skin irritation occurs: Get medical help. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

Limited quantitative data is available for the free base form of this compound. The following data is for the hydrochloride salt.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Molecular Weight | 215.68 g/mol [3][4] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 140-142°C[4] |

| Boiling Point | 256.5°C at 760 mmHg[4] |

| Flash Point | 119.6°C[4] |

| Vapor Pressure | 0.0154 mmHg at 25°C[4] |

| Solubility | Soluble in DMSO, Methanol, Water[4] |

Toxicological Information

Experimental Protocols for Safety Evaluation

The determination of the toxicological properties of a chemical like this compound follows standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different laboratories.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425) [5] The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (usually rodents). The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 value, which is the statistically estimated dose that would be lethal to 50% of the test population, is then calculated.

Skin Irritation (Based on OECD Guideline 439) [6][7][8][9][10] This in vitro test uses reconstructed human epidermis (RhE) models. The test substance is applied topically to the tissue model. After a specific exposure time, the cell viability is determined, often using an MTT assay. A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.

Eye Irritation (Based on OECD Guideline 405) [11][12][13][14] The potential for a substance to cause eye irritation or serious eye damage is assessed by applying the test substance to the eye of an animal (typically a rabbit) and observing the effects on the cornea, iris, and conjunctiva at specific intervals. In modern practice, a weight-of-the-evidence approach is used, incorporating in vitro and ex vivo data to minimize animal testing.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[15] |

| Eye Contact | Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.[15] |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Do NOT induce vomiting. Seek medical attention.[15] |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[15]

-

Avoid formation of dust and aerosols.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (see Section 7).

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Keep in a dark place, under an inert atmosphere, and for long-term storage, in a freezer under -20°C.[16]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate filter. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material, place it in a suitable closed container for disposal. Avoid generating dust.

Stability and Reactivity

-

Reactivity: No specific data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No specific data available.

-

Conditions to Avoid: No specific data available.

-

Incompatible Materials: Strong oxidizing agents.

Visualizations

Caption: Workflow for handling a spill of this compound.

References

- 1. This compound hydrochloride | C10H14ClNO2 | CID 12210891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benzyl (2R)-2-aminopropanoate hydrochloride | C10H14ClNO2 | CID 2802423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5557-81-3 | this compound hydrochloride - Synblock [synblock.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. mbresearch.com [mbresearch.com]

- 9. thepsci.eu [thepsci.eu]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. 46229-47-4|this compound|BLD Pharm [bldpharm.com]

Benzyl 2-Aminopropanoate as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) 2-aminopropanoate, the benzyl ester of the amino acid alanine (B10760859), is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Its utility stems from the presence of a stereogenic center and two versatile functional groups: a primary amine and a benzyl-protected carboxylic acid. This strategic combination allows for the controlled introduction of chirality and facilitates a wide array of chemical transformations, making it an invaluable precursor for the synthesis of complex, biologically active molecules.

This technical guide provides a comprehensive overview of benzyl 2-aminopropanoate, encompassing its physicochemical properties, detailed synthetic protocols for its enantiomers, key applications in drug discovery, and robust analytical methods for ensuring its enantiomeric purity. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and organic synthesis.

Physicochemical Properties

This compound is most commonly handled as its hydrochloride or p-toluenesulfonate salt, which are stable, crystalline solids. The free base is an oil. The physicochemical properties of the hydrochloride salt are summarized in the table below.

| Property | (S)-Benzyl 2-aminopropanoate Hydrochloride | (R)-Benzyl 2-aminopropanoate Hydrochloride | This compound Hydrochloride (racemic) |

| Molecular Formula | C₁₀H₁₄ClNO₂[1][2] | C₁₀H₁₄ClNO₂[3][4] | C₁₀H₁₄ClNO₂[5] |

| Molecular Weight | 215.67 g/mol [1][6] | 215.67 g/mol [3][4] | 215.67 g/mol [6] |

| Appearance | White to off-white crystalline powder[1] | - | - |

| Solubility | Soluble in DMSO, Methanol, Water[1] | - | - |

| Storage Condition | Inert atmosphere, Store in freezer, under -20°C[1] | - | - |

| CAS Number | 5557-83-5[7] | 34404-37-0[3][7] | 5557-81-3[3] |

Synthesis of this compound Enantiomers

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. The most common and straightforward method is the Fischer-Speier esterification of the corresponding enantiopure alanine with benzyl alcohol, catalyzed by an acid. A key challenge in this synthesis is the prevention of racemization.

General Synthesis Workflow

The general workflow for the synthesis and purification of this compound salts is depicted below.

Experimental Protocol for the Synthesis of (S)-Benzyl 2-aminopropanoate p-toluenesulfonate

This protocol is adapted from a robust, one-step esterification method that avoids the use of hazardous solvents.[8]

Materials:

-

L-Alanine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Ethyl acetate (B1210297)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-alanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.[8] The volume of cyclohexane should be sufficient for efficient stirring.

-

Heat the mixture to reflux with vigorous stirring. Water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.[8]

-

Continue refluxing until no more water is collected (typically 4 hours).[9]

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate to the cooled mixture to precipitate the product.[9]

-

Stir the resulting slurry for 1 hour at room temperature.

-

Collect the white solid by filtration and wash the filter cake with ethyl acetate to remove impurities.[8]

-

Dry the solid under vacuum to a constant weight to yield (S)-Benzyl 2-amino-3-hydroxypropanoate p-toluenesulfonate as a white solid.[8]

Note: A similar procedure can be followed using D-alanine to synthesize (R)-benzyl 2-aminopropanoate p-toluenesulfonate.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its primary applications include peptide synthesis and the construction of chiral heterocyclic scaffolds.

Peptide Synthesis

As a C-terminal protected amino acid, this compound is widely used in the synthesis of dipeptides, tripeptides, and larger peptide fragments. The benzyl ester group effectively protects the carboxylic acid from participating in unwanted side reactions during the coupling of the N-terminal protected amino acid.[3]

Synthesis of Chiral Heterocycles

The chiral backbone of this compound is an ideal starting point for the stereoselective synthesis of various heterocyclic compounds with significant biological activity.

-

β-Lactam Precursors: The amino group can be further manipulated to construct the four-membered azetidinone ring, a critical structural motif in β-lactam antibiotics.[9]

-

Oxazolidinones: this compound can be readily converted to the corresponding amino alcohol, which can then be cyclized to form the oxazolidinone ring, a core structure in antibacterial agents like Linezolid.[9]

-

N-Benzylic Heterocycles: This building block is also utilized in the synthesis of chiral N-benzylic heterocycles, a motif found in numerous pharmaceuticals. Advanced catalytic methods, such as dual nickel and photoredox catalysis, have been developed for the asymmetric cross-coupling of related chiral building blocks.[3]

While specific drug synthesis pathways starting directly from this compound are often proprietary, the structural motif is present in various developmental and approved drugs. For instance, structurally similar benzylamines are key intermediates in the synthesis of drugs like the anti-anginal Bepridil.[10]

Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the chiral HPLC analysis of amino acid esters.

Experimental Protocol for Chiral HPLC Analysis

The following provides a general protocol for the chiral separation of amino acid esters. Specific conditions may need to be optimized for this compound.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column, such as those derived from polysaccharide phenylcarbamates (e.g., Chiralpak® series).[11]

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is commonly used.[11] The exact ratio needs to be optimized to achieve baseline separation.

-

Flow Rate: Typically 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).

-

Temperature: Room temperature.[11]

Procedure:

-

Standard Preparation: If available, prepare solutions of both pure (S)- and (R)-enantiomers to determine their retention times. Prepare a solution of the racemic mixture to confirm baseline separation.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC system and record the chromatogram.

-

Quantification: Determine the peak areas for both enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Racemization of this compound

Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant concern during the synthesis and handling of this compound. Understanding the factors that promote racemization is crucial for maintaining the chiral integrity of this building block.

Factors Influencing Racemization

Several factors can influence the rate of racemization of amino acid esters.

-

Temperature: Higher temperatures generally increase the rate of racemization.[1]

-

pH (Presence of Base or Acid): Both acidic and basic conditions can catalyze racemization. The presence of a base can facilitate the deprotonation of the α-carbon, leading to a planar carbanion intermediate that can be protonated from either face.[6][12]

-

Solvent: The choice of solvent can significantly impact racemization. For instance, in Fischer esterification, using toluene (B28343) as the azeotropic solvent can lead to racemization, whereas cyclohexane is less prone to causing this issue.[7]

-

Reaction Time: Prolonged reaction times, especially under harsh conditions, can increase the extent of racemization.[1]

By carefully controlling these parameters, the enantiomeric purity of this compound can be preserved throughout its synthesis and application.

Spectroscopic Data

The following provides representative spectroscopic data for this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of a benzyl ester of an amino acid will typically show signals for the aromatic protons of the benzyl group (around 7.3-7.4 ppm), a singlet for the benzylic CH₂ group (around 5.1-5.2 ppm), a quartet for the α-proton of the alanine moiety, and a doublet for the methyl group of the alanine moiety. The exact chemical shifts can vary.[13][14]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the benzylic carbon, and the α- and β-carbons of the alanine moiety.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and C-H stretching from the aromatic and aliphatic parts of the molecule.[15]

Conclusion

This compound is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Its value is underscored by its ready accessibility from natural amino acids and its versatile reactivity. A thorough understanding of its synthesis, purification, and analytical characterization, as well as the factors that can compromise its chiral integrity, is essential for its effective utilization in drug discovery and development. This guide has provided a detailed overview of these critical aspects, offering a valuable resource for scientists and researchers in the field.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. (S)-Benzyl 2-aMinopropanoate Hydrochloride [chembk.com]

- 3. This compound hydrochloride | 5557-81-3 | Benchchem [benchchem.com]

- 4. benzyl (2R)-2-aminopropanoate hydrochloride | C10H14ClNO2 | CID 2802423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C10H14ClNO2 | CID 12210891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. creation.com [creation.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of Benzyl 2-Aminopropanoate in Pharmaceutical Synthesis: An In-depth Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – Benzyl (B1604629) 2-aminopropanoate, a key chiral building block and protected amino acid, plays a critical role as a pharmaceutical intermediate in the synthesis of several life-saving drugs. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Benzyl 2-aminopropanoate, available as L- and D- enantiomers and often used as a hydrochloride salt, is instrumental in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, with a readily protectable amino group and a carboxyl group shielded by a benzyl ester, makes it an ideal starting material for intricate molecular construction.

Core Applications in Pharmaceutical Intermediates

The primary applications of this compound in the pharmaceutical industry are centered on its use in:

-

Peptide Synthesis: As a protected form of alanine, it is a fundamental component in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl group provides robust protection for the carboxylic acid, preventing unwanted side reactions during peptide bond formation. This protection is typically stable under the conditions required for the removal of temporary N-terminal protecting groups like tert-butoxycarbonyl (Boc).

-

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: Benzyl L-alaninate is a crucial precursor in the synthesis of widely prescribed antihypertensive drugs such as Enalapril and Lisinopril. Its inherent chirality is essential for producing the specific stereoisomers required for therapeutic efficacy.

While its application in the synthesis of the antiviral drug oseltamivir (B103847) has been investigated, current literature primarily documents synthesis routes originating from shikimic acid, and a direct, significant role for this compound in commercial oseltamivir synthesis is not prominently established.

Data Presentation: Quantitative Analysis of Synthetic Applications

The efficiency of synthetic routes utilizing this compound is a key consideration for industrial applications. The following tables summarize quantitative data for its use in peptide synthesis and the production of ACE inhibitors.

Table 1: Representative Yields in Peptide Synthesis Using N-Boc-L-Alanine Benzyl Ester

| Coupling Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) |

| DCC/HOBt | L-Phenylalanine Methyl Ester | CH₂Cl₂/THF | ~85 | >95 |

| HBTU/DIPEA | Resin-bound Amine | DMF | >90 | High |

| HATU/DIPEA | Resin-bound Amine | DMF | >90 | High |

| DCC/HONSu | Alanine benzyl ester p-tosylate | DCM | 80 | Not specified |

Data compiled from various sources. Yields and purity are dependent on specific reaction conditions and substrates.

Table 2: Synthesis of Enalapril from L-Alanyl-L-proline Benzyl Ester

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) |

| Reductive Amination | Ethyl 2-oxo-4-phenylbutanoate, H₂/Raney Nickel | Ethanol | 45 | 735-773 Torr | 70 (overall) | >98 |

| Debenzylation | H₂/Raney Nickel | Ethanol | 45 | 735-773 Torr | High | High |

This table represents the key transformation leading to Enalapril. The overall yield is reported for the final product.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. Below are representative experimental protocols for key transformations involving this compound.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-L-Alanyl-L-Alanine Benzyl Ester)

Materials:

-

Boc-L-Alanine (1 equivalent)

-

L-Alanine benzyl ester p-tosylate (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

-

N-Hydroxysuccinimide (HONSu) (1.1 equivalents)

-

Triethylamine (NEt₃) (1.1 equivalents)

-

Dichloromethane (DCM)

Procedure:

-

Activation of Boc-L-Alanine: Dissolve Boc-L-Alanine and HONSu in DCM and cool to 0°C. Add DCC and stir for 2 hours at 0°C, then for 12 hours at room temperature. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Coupling Reaction: In a separate flask, dissolve L-Alanine benzyl ester p-tosylate in DCM and neutralize with triethylamine.

-

Filter the DCU precipitate from the activated Boc-L-Alanine solution.

-

Add the filtrate to the neutralized L-Alanine benzyl ester solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter any newly formed DCU. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography.[1][2][3]

Protocol 2: Synthesis of Enalapril via Reductive Amination

Materials:

-

L-alanyl-L-proline benzyl ester

-

Ethyl 2-oxo-4-phenylbutanoate

-

Raney Nickel catalyst

-

Ethanol

-

Hydrogen gas

Procedure:

-

Preparation: In a suitable reactor, suspend the Raney Nickel catalyst in ethanol.

-

Reaction: Add L-alanyl-L-proline benzyl ester and ethyl 2-oxo-4-phenylbutanoate to the reactor.

-

Hydrogenation: Pressurize the reactor with hydrogen gas (approx. 735-773 Torr) and heat to 45°C with vigorous stirring. The reaction proceeds with both reductive amination and subsequent debenzylation of the protecting group.

-

Work-up: After reaction completion (monitored by HPLC), cool the mixture, filter the catalyst, and concentrate the filtrate.

-

Purification: The crude Enalapril is purified by crystallization to yield a white, amorphous solid.[1]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Caption: Synthetic workflow for the L-Alanyl-L-Proline intermediate.

Caption: Mechanism of action of ACE inhibitors in the Renin-Angiotensin System.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is an indispensable intermediate in modern pharmaceutical synthesis. Its utility in creating stereochemically pure peptides and complex APIs like ACE inhibitors underscores its importance in drug development. The methodologies and data presented in this guide aim to provide a valuable resource for scientists and researchers working to advance pharmaceutical manufacturing and discover novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Benzyl 2-Aminopropanoate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, facilitating the efficient synthesis of peptides for a wide array of applications, from basic research to therapeutic drug development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach to SPPS.[1][2] Within this strategy, benzyl (B1604629) 2-aminopropanoate, commonly used in its N-α-Boc protected form (Boc-L-Alanine-OBzl), serves as a critical starting material for anchoring the first amino acid to a solid support, typically a chloromethylated polystyrene resin known as Merrifield resin.[3][4]

The benzyl ester linkage formed is stable to the mildly acidic conditions used for the repetitive removal of the temporary N-α-Boc protecting group, yet it can be cleaved under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), during the final step of peptide cleavage from the resin.[1][2][5] This document provides detailed application notes and experimental protocols for the use of benzyl 2-aminopropanoate in the Boc/Bzl SPPS workflow.

Data Presentation

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize representative quantitative data for key stages of the Boc/Bzl SPPS process.

Table 1: Quantitative Metrics in Boc/Bzl Solid-Phase Peptide Synthesis

| Parameter | Typical Value | Method of Determination |

| Resin Loading Efficiency (Boc-L-Ala-OBzl) | 0.5 - 0.8 mmol/g | Quantitative amino acid analysis after hydrolysis |

| Per-cycle Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test[3] |